![molecular formula C12H19NO4 B14032618 Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of a methoxy(methyl)carbamoyl group and a carboxylate ester group further adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the Carbamoyl Group: The methoxy(methyl)carbamoyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step, automated systems for precise addition of reagents, and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites.
相似化合物的比较
Similar Compounds
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
- Methyl 6-(oxiran-2-yl)spiro[3.3]heptane-2-carboxylate
Uniqueness
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate stands out due to its specific functional groups and the potential for diverse chemical reactivity. The presence of the methoxy(methyl)carbamoyl group provides unique opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-13(17-3)10(14)8-4-12(5-8)6-9(7-12)11(15)16-2/h8-9H,4-7H2,1-3H3 |
InChI 键 |
UPJJAJWUZUPXHQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1CC2(C1)CC(C2)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
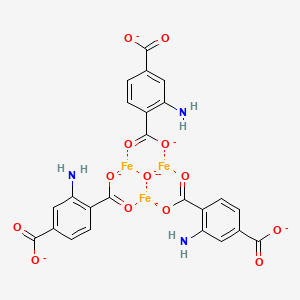

![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
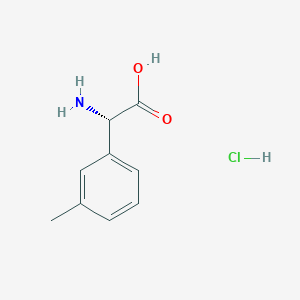
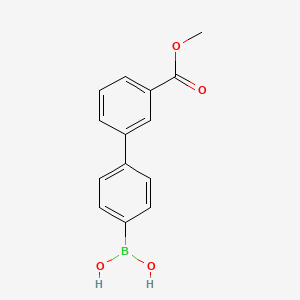

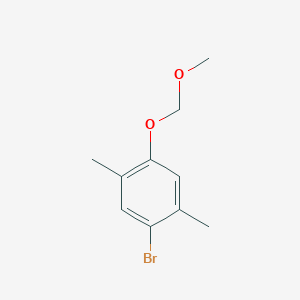

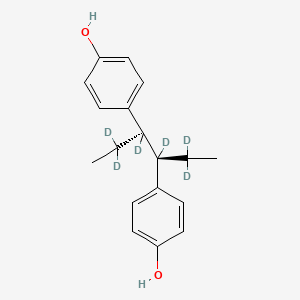
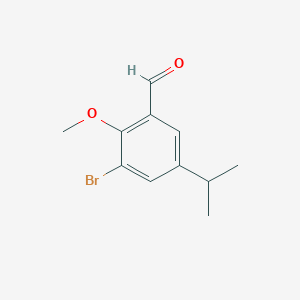
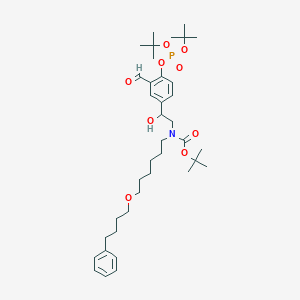
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
